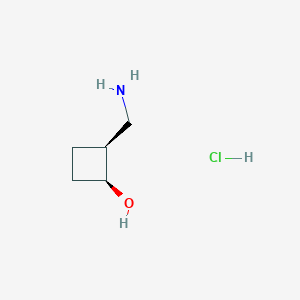
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride, also known as LY404039, is a selective antagonist for the metabotropic glutamate receptor subtype 2 (mGluR2). It is a white crystalline powder that is soluble in water and used in scientific research to investigate the role of mGluR2 in various physiological and pathological conditions.
作用機序
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride acts as a selective antagonist for mGluR2, which means it binds to the receptor and blocks its activation by glutamate. This leads to a decrease in glutamate release, which can have various effects depending on the brain region and the specific physiological or pathological condition being studied.
Biochemical and Physiological Effects:
Studies have shown that (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride can have various biochemical and physiological effects depending on the specific condition being studied. For example, in animal models of schizophrenia, (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride has been shown to improve cognitive deficits and reduce the activity of dopaminergic neurons in the prefrontal cortex, which is thought to contribute to the positive symptoms of the disorder. In animal models of depression, (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride has been shown to increase the activity of serotonergic neurons in the dorsal raphe nucleus, which is thought to contribute to the antidepressant effects of the drug.
実験室実験の利点と制限
One advantage of using (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride in scientific research is its selectivity for mGluR2, which allows for more specific investigation of the role of this receptor in various conditions. However, one limitation is its relatively low potency compared to other mGluR2 antagonists, which means higher concentrations of the drug may be required for certain experiments.
将来の方向性
There are many possible future directions for research on (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride and mGluR2. Some potential areas of investigation include:
1. The role of mGluR2 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. The development of more potent and selective mGluR2 antagonists for use in scientific research and potential therapeutic applications.
3. The investigation of the downstream signaling pathways activated by mGluR2 and their potential role in various physiological and pathological conditions.
4. The investigation of the role of mGluR2 in other organ systems, such as the cardiovascular and immune systems.
In conclusion, (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is a selective antagonist for mGluR2 that is used in scientific research to investigate the role of this receptor in various physiological and pathological conditions. While the drug has some limitations, its selectivity for mGluR2 makes it a valuable tool for investigating the complex role of glutamate signaling in the brain and other organ systems.
合成法
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclobutanone with N-Boc-ethylenediamine to form a cyclic imine, which is then reduced with sodium borohydride to give the desired amino alcohol. The final step involves the reaction of the amino alcohol with hydrochloric acid to form the hydrochloride salt of (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride.
科学的研究の応用
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is mainly used in scientific research to investigate the role of mGluR2 in various physiological and pathological conditions. Studies have shown that mGluR2 plays a crucial role in regulating the release of glutamate, a neurotransmitter that is involved in many brain functions, including learning and memory, and is implicated in various neurological disorders such as schizophrenia, depression, and anxiety.
特性
IUPAC Name |
(1S,2S)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIBECRKHFOJR-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(aminomethyl)cyclobutan-1-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

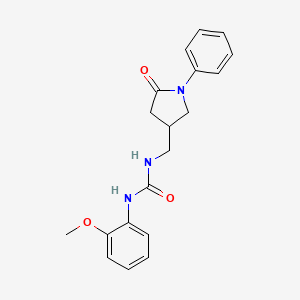
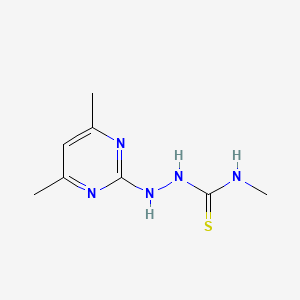
![2-benzoyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2622876.png)
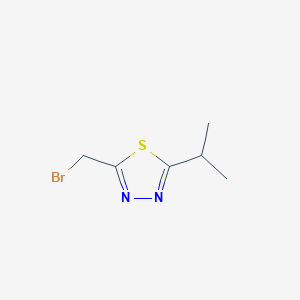

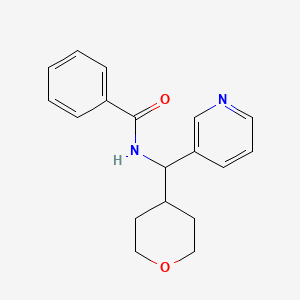

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone](/img/structure/B2622887.png)
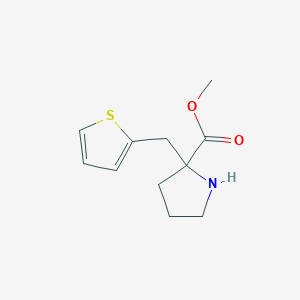

![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)
![N-(4-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2622894.png)
